molecular formula C11H20N2O2 B1491708 Piperidin-4-yl piperidine-1-carboxylate CAS No. 1511222-55-1

Piperidin-4-yl piperidine-1-carboxylate

Cat. No.: B1491708
CAS No.: 1511222-55-1
M. Wt: 212.29 g/mol
InChI Key: KFAHXBGDNMUDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-yl piperidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a piperidine scaffold that is a cornerstone in drug discovery . This scaffold is prevalent in compounds investigated for a wide spectrum of therapeutic areas, underscoring its value as a versatile building block for researchers . The piperidine nucleus is a fundamental heterocyclic system in the production of drugs and is found in compounds evaluated for activities including anticancer, antimicrobial, and anti-inflammatory applications . For instance, 1-(piperidin-4-yl) derivatives have been explored as novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases . Similarly, 4-aminopiperidine derivatives have shown noteworthy antimycotic potency against Candida and Aspergillus species, highlighting the potential of this chemical class in developing new antifungal agents . The structural motifs present in this compound make it a valuable intermediate for designing and synthesizing novel bioactive molecules. Researchers can utilize this compound to develop new chemical entities for various drug discovery programs. This product is intended for research purposes only in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

piperidin-4-yl piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(13-8-2-1-3-9-13)15-10-4-6-12-7-5-10/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAHXBGDNMUDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Piperidin-4-yl piperidine-1-carboxylate is primarily utilized as an intermediate in synthesizing pharmaceutical compounds. Its derivatives have shown potential in treating neurological disorders and cancers. For instance, modifications of piperidine derivatives have resulted in selective inhibitors of protein kinase B (Akt), which is crucial for regulating cell growth and survival. These inhibitors have demonstrated significant potency and selectivity, making them promising candidates for cancer therapy .

Case Study: Inhibition of PKB
A notable study explored compounds derived from this compound that selectively inhibited PKB, showing up to 150-fold selectivity over related kinases. These compounds not only inhibited tumor growth in vivo but also modulated key biomarkers associated with the PI3K-PKB-mTOR signaling pathway .

Materials Science

Polymer Development
The compound has applications in materials science, particularly in the synthesis of polymers with tailored properties. Its ability to interact with biological macromolecules makes it a suitable candidate for developing biocompatible materials used in medical devices.

Biological Studies

Research Probes
In biological research, this compound serves as a probe for studying interactions between piperidine derivatives and various biological targets. This application is crucial for understanding the molecular mechanisms underlying drug action and the development of new therapeutic agents.

Industrial Applications

Agrochemicals
The compound is also utilized in the production of agrochemicals, where its derivatives function as active ingredients that enhance crop protection against pests and diseases. This application underscores the compound's versatility beyond medicinal uses.

Comparative Data Table

Application AreaSpecific UseExample Findings
Medicinal ChemistryDrug DevelopmentSelective PKB inhibitors with high potency
Materials SciencePolymer SynthesisBiocompatible materials for medical applications
Biological StudiesResearch ProbesInteraction studies with biological macromolecules
Industrial ApplicationsAgrochemical ProductionActive ingredients for crop protection

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
Piperidin-4-yl piperidine-1-carboxylate Ester linkage, no aromatic substitution ~254.3 g/mol Intermediate for drug discovery N/A
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenylpiperazine moiety ~387.5 g/mol Serotonin receptor modulation
tert-Butyl 4-(6-cyano-2-oxobenzimidazol-3-yl)piperidine-1-carboxylate Benzimidazole-cyano group ~384.4 g/mol Anticandidate for kinase inhibition
(R)-4-((7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(piperidin-4-yl)benzamide Amide linkage, pteridinone core ~521.7 g/mol PLK1 inhibitor for cancer therapy
{1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Fluorine, hydroxymethyl groups ~374.5 g/mol Enhanced blood-brain barrier penetration

Key Observations:

Aromatic Substitutions : Compounds with aromatic groups (e.g., 2-methoxyphenyl in , benzimidazole in ) exhibit enhanced receptor binding compared to the parent compound. For instance, the 2-methoxyphenylpiperazine derivative shows affinity for serotonin receptors due to its planar aromatic system .

Conversely, fluorination (e.g., ) enhances lipophilicity and CNS permeability.

Protective Groups : tert-Butoxycarbonyl (Boc)-protected derivatives (e.g., ) are synthetically advantageous, enabling selective deprotection for late-stage functionalization .

Preparation Methods

Reductive Amination Approach

A well-documented route involves reductive amination of tert-butyl 4-oxo-1-piperidine carboxylate with various amines to yield tert-butyl 4-(substituted amino)piperidine-1-carboxylates.

  • Procedure:
    • React tert-butyl 4-oxo-1-piperidine carboxylate with aniline derivatives in dichloromethane or 1,2-dichloroethane.
    • Use sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid.
    • Stir the mixture at room temperature for 24 hours.
    • Workup involves aqueous base extraction, drying, and crystallization.
  • Yields: Typically 75–90% for intermediate amines (compounds 3a, 3b).

Protection/Deprotection of Nitrogen

  • The nitrogen atom in the piperidine ring is protected with a tert-butyl carbamate (Boc) group during synthesis.
  • Deprotection is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
  • This step yields the free amine or corresponding salts suitable for further coupling or functionalization.

Catalytic Hydrogenation

  • Hydrogenation is employed to reduce nitro groups or to cleave protecting groups.
  • Typical conditions:
    • Catalyst: Palladium on carbon (Pd/C) or palladium hydroxide.
    • Solvent: Polar solvents such as methanol, ethanol, or mixtures including water.
    • Hydrogen pressure: Between 1 and 10 bar, preferably 3–7 bar.
    • Temperature: Ambient to mild heating.
  • This step often yields the piperidinyl compound as a salt after in situ cleavage of the Boc group by acid addition.

Nucleophilic Aromatic Substitution and Coupling Reactions

  • Coupling of tert-butyl 4-aminopiperidine-1-carboxylate with aromatic halides (e.g., 1-fluoro-2-nitrobenzene) in acetonitrile with triethylamine at 70 °C overnight results in high yields (~70%).
  • Subsequent reductive cyclization with aldehydes (e.g., furan-2-carbaldehyde) in methanol/water with sodium dithionite yields benzimidazole derivatives with piperidinyl substituents.
  • These intermediates can be further deprotected and functionalized to yield target compounds.

Novel Industrial-Scale Synthesis

A patented process describes a two-step industrially scalable method for synthesizing 4-piperidin-4-yl-benzene-1,3-diol derivatives, which are structurally related to this compound:

  • Step 1: Coupling of resorcinol with azacycloalkanone in the presence of a base (e.g., sodium hydroxide) in polar solvents like water or alcohols at room temperature.
  • Step 2: Hydrogenation of the intermediate with palladium catalyst under mild hydrogen pressure.
  • Advantages include:
    • Avoidance of multiple protection/deprotection steps.
    • Use of inexpensive starting materials.
    • Crystalline intermediates that simplify purification.
    • Mild reaction conditions facilitating scale-up.

Comparative Data Table of Preparation Methods

Step/Method Reagents/Conditions Solvent(s) Catalyst/Agent Yield (%) Notes
Reductive Amination tert-butyl 4-oxo-1-piperidine carboxylate + anilines CH2Cl2 or 1,2-dichloroethane Sodium triacetoxyborohydride 75–85 Room temp, 24 h
Nitrogen Protection Boc protection - - Quantitative Protects N during synthesis
Deprotection TFA in CH2Cl2 CH2Cl2 Trifluoroacetic acid 50–95 Room temp, removes Boc
Catalytic Hydrogenation Intermediate reduction Methanol, ethanol, water Pd/C or Pd(OH)2 High 1–10 bar H2, room temp to mild heating
Nucleophilic Aromatic Substitution tert-butyl 4-aminopiperidine-1-carboxylate + aryl halide Acetonitrile Triethylamine ~70 70 °C overnight
Industrial Two-Step Process Resorcinol + azacycloalkanone + base; then hydrogenation Water or alcohols Pd catalyst High Room temp, crystalline intermediates

Research Findings and Practical Notes

  • The use of tert-butyl carbamate as a protecting group is standard due to its stability and ease of removal.
  • Reductive amination using sodium triacetoxyborohydride is preferred for its mild conditions and high selectivity.
  • Catalytic hydrogenation under mild pressures and polar solvents offers an efficient route for both reduction and deprotection, avoiding harsh reagents.
  • Industrial processes benefit from minimizing protection/deprotection steps, using inexpensive starting materials, and avoiding chromatographic purification.
  • Reaction intermediates often crystallize out, simplifying isolation and improving scalability.
  • Reaction temperatures are generally mild (room temperature to 70 °C), favoring operational safety and energy efficiency.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing piperidin-4-yl piperidine-1-carboxylate, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected analogs (e.g., tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate) are synthesized using HCl/dioxane for deprotection, achieving >85% yield under room-temperature stirring . Purification via silica gel column chromatography (eluent: ethyl acetate/hexane) is critical to isolate the product, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives . Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 or CDCl3) identify structural features like piperidine ring protons (δ 1.4–3.0 ppm) and carbonyl groups (δ 154–160 ppm) . Overlapping signals can be resolved using 2D NMR (e.g., COSY, HSQC).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 240.2 [M+H]+ for analogs) with <5 ppm error .
  • HPLC : Retention time consistency under gradient elution (e.g., 70:30 acetonitrile/water) ensures batch-to-batch reproducibility .

Q. How can stability issues during storage be mitigated?

  • Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the carboxylate ester. Stability studies on tert-butyl analogs show <5% degradation over six months when protected from moisture and light . Use desiccants in storage vials and avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. What strategies resolve contradictory pharmacological data (e.g., target selectivity vs. off-target effects) in piperidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the piperidine ring. For example, electron-withdrawing groups (e.g., trifluoroacetamido) enhance receptor binding selectivity, as seen in neurotensin receptor agonists .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [11C]carbamates) to quantify target affinity and off-target interactions .
  • Molecular Dynamics Simulations : Predict binding modes to receptors (e.g., 8-oxoguanine DNA glycosylase) using software like AutoDock Vina .

Q. How can unexpected by-products during synthesis be identified and suppressed?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., acyloxycarbamate formation) .
  • By-Product Analysis : LC-MS/MS identifies dimers or oxidized species. For example, tert-butyl deprotection may yield piperidine HCl salts, which are removable via aqueous washes .
  • Optimized Solvent Systems : Polar aprotic solvents (e.g., DMF) reduce side reactions in nucleophilic substitutions .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 1–3) and blood-brain barrier permeability. For analogs, logP values of 2.1 correlate with oral bioavailability .
  • CYP450 Inhibition Screening : Use in vitro microsomal assays (human liver microsomes) to assess metabolic stability. Piperidine carbamates show t1/2 > 2 hours in CYP3A4-dominated metabolism .

Contradiction Analysis

Q. Why do similar piperidine derivatives exhibit divergent biological activities despite structural homology?

  • Methodological Answer : Subtle stereochemical differences (e.g., axial vs. equatorial substituents) alter receptor interactions. Crystallographic studies on ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate reveal that ring puckering impacts binding affinity . Pharmacological assays under standardized conditions (e.g., 10 µM compound concentration) reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.